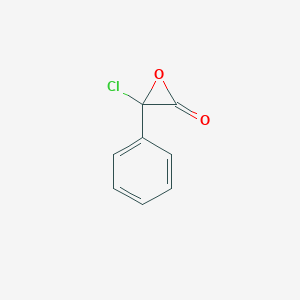
3-Chloro-3-phenyloxiran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-phenyloxiran-2-one is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring with a chlorine atom and a phenyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-3-phenyloxiran-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetyl chloride with sodium hypochlorite in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions typically include maintaining a temperature range of 0-5°C and using a solvent such as dichloromethane to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-phenyloxiran-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include phenylglyoxylic acid or benzoyl chloride.
Reduction: Products include 3-chloro-3-phenyl-1,2-propanediol.
Aplicaciones Científicas De Investigación
3-Chloro-3-phenyloxiran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and resins, where its reactive oxirane ring is valuable for cross-linking processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-phenyloxiran-2-one involves its ability to undergo nucleophilic attack due to the presence of the electrophilic oxirane ring. This reactivity allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can form covalent bonds with these targets, leading to potential biological effects such as inhibition of enzyme activity or disruption of DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
Styrene oxide: Similar in structure but lacks the chlorine atom.
Epichlorohydrin: Contains a chlorine atom but has a different substitution pattern on the oxirane ring.
Phenylglycidyl ether: Similar in having a phenyl group attached to the oxirane ring but lacks the chlorine atom.
Uniqueness
3-Chloro-3-phenyloxiran-2-one is unique due to the presence of both a chlorine atom and a phenyl group on the oxirane ring. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The chlorine atom enhances the electrophilicity of the oxirane ring, making it more reactive towards nucleophiles, while the phenyl group provides additional stability and potential for further functionalization.
Propiedades
Número CAS |
138061-24-2 |
|---|---|
Fórmula molecular |
C8H5ClO2 |
Peso molecular |
168.57 g/mol |
Nombre IUPAC |
3-chloro-3-phenyloxiran-2-one |
InChI |
InChI=1S/C8H5ClO2/c9-8(7(10)11-8)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
UJAMQIAYZADBCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


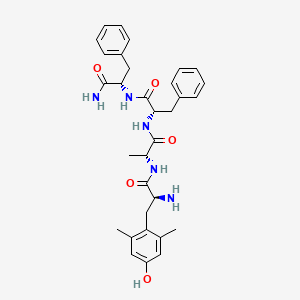
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)


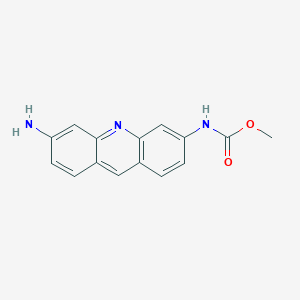
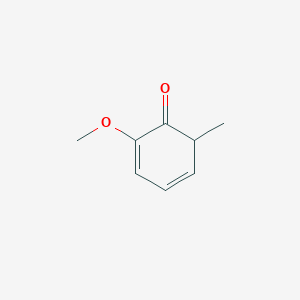


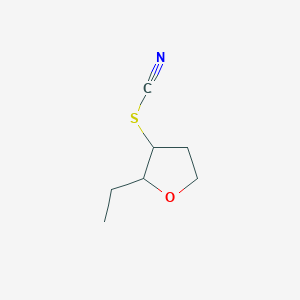
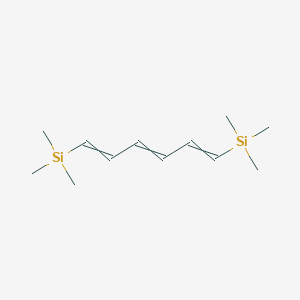
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)
